molecular formula C10H11BN2O2 B2519523 (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid CAS No. 1404466-88-1

(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid

Cat. No.: B2519523
CAS No.: 1404466-88-1
M. Wt: 202.02
InChI Key: CQYYHRWADVKUOB-UHFFFAOYSA-N
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Description

(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid: is a boronic acid derivative that features a phenyl ring substituted with a 1-methyl-1H-imidazol-2-yl group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Mechanism of Action

The mechanism of action of (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins, such as the active site serine in serine proteases . This interaction can inhibit the enzyme’s activity, leading to various biological effects. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Uniqueness: The presence of both the boronic acid group and the 1-methyl-1H-imidazol-2-yl group in (3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid provides a unique combination of reactivity and binding properties. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-13-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYYHRWADVKUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC=CN2C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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